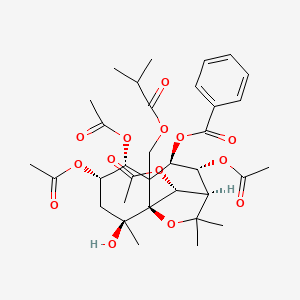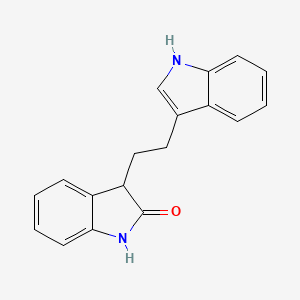
Celangulin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Celangulin III is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus This compound is part of a group of insecticidal sesquiterpenoids known for their potent biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Celangulin III involves multiple steps, starting from the extraction of raw materials from Celastrus angulatus. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves the extraction of the compound from the plant material, which is then purified and processed. Advances in synthetic biology and chemical engineering are being explored to enhance the yield and efficiency of production .
化学反应分析
Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .
科学研究应用
Celangulin III has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene polyol esters and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with insect pests.
Industry: Utilized in the formulation of botanical pesticides for agricultural use
作用机制
Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .
相似化合物的比较
Celangulin II: Another sesquiterpene polyol ester from Celastrus angulatus with similar insecticidal properties.
Celangulin IV: Shares structural similarities with Celangulin III but differs in its esterification pattern.
Celangulin V: Known for its potent insecticidal activity and used as a lead compound for developing new insecticides
Uniqueness: this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activity. Its ability to inhibit Na+/K±ATPase with high specificity makes it a valuable compound for developing targeted insecticidal agents .
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its unique chemical structure and potent biological activity make it a valuable subject of study for researchers aiming to develop new, environmentally friendly insecticides.
属性
CAS 编号 |
144379-42-0 |
|---|---|
分子式 |
C34H44O14 |
分子量 |
676.7 g/mol |
IUPAC 名称 |
[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1 |
InChI 键 |
ARLOYSQKSCYUOB-CZEMSBAUSA-N |
手性 SMILES |
CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)



